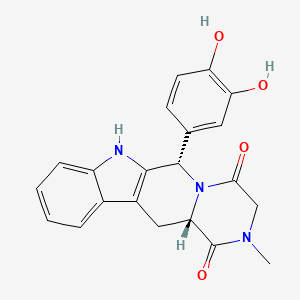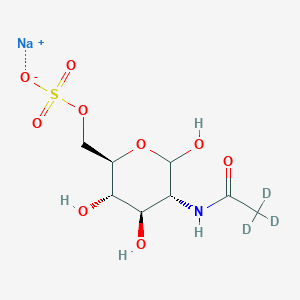
N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt is a deuterated derivative of N-acetyl-D-glucosamine, a naturally occurring amino sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt typically involves the deuteration of N-acetyl-D-glucosamine followed by sulfation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen, to produce N-(Acetyl-d3)-D-glucosamine. This intermediate is then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration and sulfation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a stable isotope-labeled compound in NMR spectroscopy.
Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoarthritis and as a biomarker in metabolic studies.
Industry: Utilized in the production of biodegradable polymers and as an additive in cosmetic formulations.
Mécanisme D'action
The mechanism of action of N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into glycosaminoglycans, influencing cellular signaling and structural integrity. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing its efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-D-glucosamine: The non-deuterated form, commonly found in nature.
N-acetyl-D-glucosamine 6-sulfate: Lacks the deuterium atoms but has similar sulfation.
D-glucosamine sulfate: Another sulfated derivative without the acetyl group.
Uniqueness
N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt is unique due to the presence of deuterium atoms, which confer enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C8H14NNaO9S |
|---|---|
Poids moléculaire |
326.27 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R,5R)-3,4,6-trihydroxy-5-[(2,2,2-trideuterioacetyl)amino]oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1/i1D3; |
Clé InChI |
CBUJZKTVEFVBBG-MXTYZKANSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
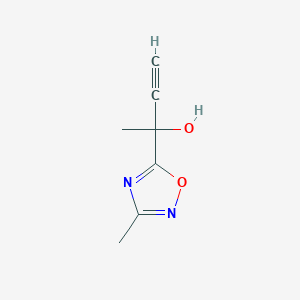

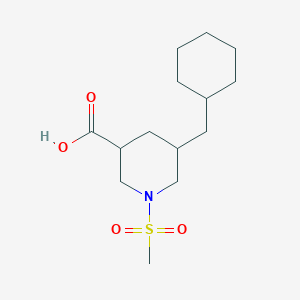
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)

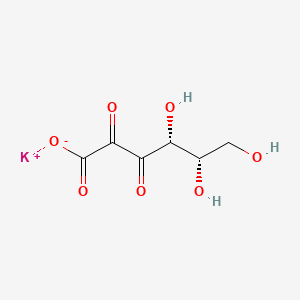
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
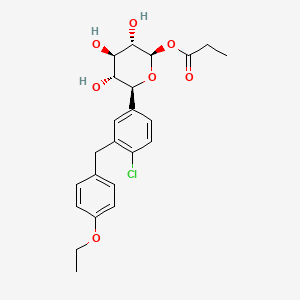
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)

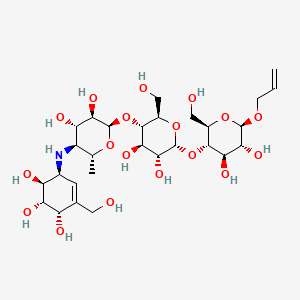
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
